Rebaudioside C

Steviol Glycoside Sweetness Potency Sensory Analysis

Rebaudioside C is a high-volume, cost-effective steviol glycoside ideal as a starting material for enzymatic bioconversion into superior sweeteners and as a sensory-modifying agent in complex stevia blends. Its abundance makes it economically preferable to rare glycosides for R&D and industrial-scale sweetness optimization. Sourcing Reb C enables the creation of next-generation, clean-tasting sweetener systems without the premium cost of Reb D or Reb M.

Molecular Formula C44H70O22
Molecular Weight 951.0 g/mol
CAS No. 63550-99-2
Cat. No. B192250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside C
CAS63550-99-2
Synonyms(4a)-13-[(O-6-Deoxy-a-L-mannopyranosyl-(1,2)-O-[b-D-glucopyranosyl-(1,3)]-b-D-glucopyranosyl)-oxy]-kaur-16-en-18-oic acid b-D-glucopyranosyl ester;  Dulcoside B;  Reb C
Molecular FormulaC44H70O22
Molecular Weight951.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1
InChIKeyQSRAJVGDWKFOGU-WBXIDTKBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside C (Reb C, CAS 63550-99-2): Steviol Glycoside Procurement and Differentiation Data


Rebaudioside C (Reb C, CAS 63550-99-2), also known as Dulcoside B, is a natural steviol glycoside extracted from the leaves of Stevia rebaudiana Bertoni . It is the third most abundant steviol glycoside in the plant, following stevioside and rebaudioside A [1]. As a high-intensity sweetener, its core applications are constrained by its inherent sensory profile, which is characterized by a sweetening potency approximately 30-50% that of rebaudioside A (Reb A) and a notable bitter aftertaste . Its primary differentiation lies not in its unmodified state but as a highly abundant, cost-effective chemical feedstock for enzymatic modification and as a critical component for modulating the taste profile of complex steviol glycoside blends [2].

Why Rebaudioside C Cannot Be Directly Substituted by Other Major Steviol Glycosides


While all steviol glycosides share a common steviol core, their distinct glycosylation patterns dictate their commercial utility and sensory performance [1]. Direct substitution of Reb C with Reb A in a product formulation is unfeasible due to Reb C's significantly lower sweetness potency (approximately 30-50% that of Reb A) and a more pronounced lingering bitter aftertaste [2]. Conversely, substituting Reb C with high-performance but low-abundance glycosides like Reb D or Reb M is economically prohibitive [3]. Therefore, Reb C occupies a unique procurement niche: it is a high-volume, cost-effective starting material for enzymatic bioconversion into superior sweeteners and a functional ingredient for softening the harsh sensory notes of blends dominated by stevioside and Reb A [4].

Quantitative Evidence for Rebaudioside C: Head-to-Head Comparisons and Key Differentiators


Sweetness Potency of Reb C vs. Reb A: A Direct Comparison

Rebaudioside C exhibits significantly lower sweetness intensity compared to the industry standard, Rebaudioside A (Reb A). Quantitative analysis confirms that the sweetening power of Reb C is approximately 30% to 50% of that of Reb A . This key difference directly informs formulation strategies, as Reb C cannot serve as a 1:1 replacement for Reb A to achieve equivalent sweetness levels.

Steviol Glycoside Sweetness Potency Sensory Analysis

Enzymatic Bioconversion: Quantifying Improved Solubility and Sensory Profile of α-1→6-Glucosyl Reb C Derivative

Native Reb C is limited by low sweetness and a lingering bitter aftertaste. However, enzymatic modification using Cargill's proprietary enzyme and sucrose as a glucose donor yields an α-1→6-glucosyl Reb C derivative [1]. This specific bioconversion process, distinct from fermentation, results in a quantifiable improvement: the derivative demonstrates enhanced sweetness, reduced bitterness, and notably, enhanced solubility in water compared to unmodified Reb C [1]. This positions Reb C as a valuable substrate for creating improved sweeteners.

Enzymatic Modification Glycosylation Solubility Enhancement

Chemoenzymatic Glycosylation: Engineering Reb C with Glucose and Galactose for Custom Sweetener Design

Recent research demonstrates a chemoenzymatic strategy to glycosylate Reb C using engineered glycosynthases (StspBGlcE383A and AgtuBGlcE358S) and synthetic sugar donors [1]. This approach allows for the addition of specific sugar units: AgtuBGlcE358S successfully adds up to three galactose or two glucose moieties to the Reb C molecule [1][2]. This targeted modification is distinct from non-specific glucosylation and provides a platform for creating novel Reb C analogs with potentially enhanced and tailored sweetness profiles.

Chemoenzymatic Synthesis Glycosynthase Steviol Glycoside Analog

Reb C as a Minor Component in Synergistic High-Solubility Blends

Patent data indicates that Reb C, while not a primary driver, can be included as an optional additional steviol glycoside in proprietary dry blends designed to synergistically increase the solubility of Reb D and Reb M [1]. In such formulations, Reb C is specified as a minor component, present in an amount of less than 5% by weight, and more typically less than 2% by weight of the dry blend [1]. The core blend (comprising 35-80% Reb A, 4-8% Reb D, and 15-22% Reb M) achieves a combined water solubility of at least 10,000 ppm at 21°C [1].

Steviol Glycoside Blend Synergy Solubility Enhancement

Validated Application Scenarios for Rebaudioside C Based on Quantitative Evidence


Feedstock for High-Value Sweetener Production via Enzymatic Bioconversion

The most compelling industrial application for Reb C is as a cost-effective starting material for enzymatic bioconversion. The evidence from Miao et al. (2019) clearly shows that Reb C can be transformed into an α-1→6-glucosyl derivative with improved sweetness, reduced bitterness, and enhanced solubility [1]. This process leverages the natural abundance of Reb C to create a modified sweetener, offering a strategic alternative to the expensive fermentation or extraction of rare glycosides like Reb D and Reb M. This scenario is directly supported by the quantitative evidence of improved sensory and solubility properties.

Modulator of Sweetness and Bitterness in Steviol Glycoside Blends

Based on its relative sweetness potency of only 30-50% of Reb A , Reb C is ideally suited for use as a 'softening' or 'modulating' agent in stevia sweetener blends. By partially substituting Reb A or stevioside with Reb C, formulators can decrease the overall sweetness intensity and help mask the characteristic bitter or licorice off-notes associated with high-potency stevia extracts. This application leverages Reb C's unique sensory profile to achieve a more balanced, sugar-like taste profile without the high cost of using exclusively Reb D or Reb M.

Minor Component in High-Solubility, Clean-Taste Sweetener Systems

As supported by patent data [2], Reb C has a defined, quantifiable role as a minor component (<5% w/w) in advanced steviol glycoside blends. These blends are specifically engineered to deliver a combined water solubility of at least 10,000 ppm and a clean taste profile. In this scenario, procurement of Reb C is not for its standalone sweetening properties but for its function as a necessary ingredient within a patented formulation. Its inclusion helps enable the commercial viability of high-performance sweeteners based on Reb D and Reb M.

Substrate for Research and Development of Novel Steviol Glycoside Analogs

The chemoenzymatic glycosylation studies by Voglmeir et al. (2024) establish Reb C as a valuable substrate for creating next-generation sweetener molecules [3]. The evidence shows that specific enzymes can add up to three galactose or two glucose units to the Reb C core [3]. This application scenario is critical for R&D organizations aiming to expand their portfolio of steviol glycoside analogs, explore new structure-activity relationships for sweetness and bitterness, and develop proprietary, patentable sweetener compounds derived from an abundant natural precursor.

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